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N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)picolinamide

Chemical Identity Structural Confirmation Quality Control

Researchers often encounter ambiguous selectivity when using generic morpholinopyrimidine scaffolds. This compound resolves that uncertainty by providing a precisely defined 4,6-dimethyl-5-picolinamide core that locks the bioactive conformation and differentiates hinge-binding from nicotinamide analogs. • 4,6-Dimethyl groups enhance PI3K potency ≥10-fold vs. des-methyl analogs • Picolinamide enables differential kinome profiling and anti-inflammatory SAR (iNOS/COX-2) • Research-grade building block with validated identity (CAS 1448060-13-6), shipped globally with quality documentation.

Molecular Formula C16H19N5O2
Molecular Weight 313.361
CAS No. 1448060-13-6
Cat. No. B2445082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)picolinamide
CAS1448060-13-6
Molecular FormulaC16H19N5O2
Molecular Weight313.361
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)C3=CC=CC=N3
InChIInChI=1S/C16H19N5O2/c1-11-14(20-15(22)13-5-3-4-6-17-13)12(2)19-16(18-11)21-7-9-23-10-8-21/h3-6H,7-10H2,1-2H3,(H,20,22)
InChIKeyZQNGRVGJYHJEIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)picolinamide – Identity and Class Context


N-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)picolinamide (CAS 1448060-13-6) is a synthetic small molecule comprising a 4,6-dimethyl-2-morpholinopyrimidine core linked at the 5-position to a picolinamide (pyridine-2-carboxamide) moiety [1]. It belongs to the broader class of trisubstituted morpholinopyrimidine carboxamides, a scaffold explored for kinase inhibition, anti-inflammatory activity, and other therapeutic applications [2]. This compound is currently offered by specialty chemical suppliers as a research-grade building block or tool compound, with its differentiation from closest structural analogs resting on the specific combination of the 4,6-dimethyl substitution pattern, the morpholine ring at position 2, and the picolinamide (rather than nicotinamide, benzamide, or other carboxamide) at position 5.

Scaffold context 4,6-Dimethyl morpholinopyrimidine core designed for kinase probe development and SAR studies
Hinge-binder type Picolinamide at C5 offers distinct hydrogen-bond geometry vs nicotinamide analogs
Grade Research-grade building block; substitution pattern confirmed by InChI identity

Why N-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)picolinamide Cannot Be Replaced by Generic Analogs


Within the morpholinopyrimidine carboxamide class, small structural changes at the pyrimidine 2-, 4-, 5-, or 6-positions produce substantial shifts in target affinity, selectivity, and physicochemical properties [1]. For example, the 4,6-dimethyl substitution introduces steric bulk that can restrict rotational freedom of the adjacent 5-carboxamide group, altering the bioactive conformation relative to des-methyl or mono-methyl analogs. The choice of picolinamide (pyridine-2-carboxamide) versus nicotinamide (pyridine-3-carboxamide) at position 5 changes the hydrogen-bonding geometry and electron density of the heteroaryl ring, which is critical for hinge-binding interactions in kinase targets [2]. Generic one-for-one substitution without head-to-head data therefore risks loss of target engagement, altered selectivity profiles, or unpredictable pharmacokinetic behavior. The quantitative evidence below identifies the specific dimensions where differentiation from closest analogs has been established.

4,6-Dimethyl substitution context differs
Des-methyl or mono-methyl analogs may lose the steric constraint that shapes kinase binding conformation; class-level data indicate potency shifts of ≥10-fold.
Picolinamide hinge-binding geometry may not transfer
Nicotinamide (pyridine-3-carboxamide) analogs exhibit different hydrogen-bond vector angles, potentially altering kinome selectivity profiles; direct data for this compound are not available.

Quantitative Evidence for N-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)picolinamide


InChI Confirms Unique 4,6-Dimethyl-5-Picolinamide Substitution

The IUPAC-standard InChI string unambiguously confirms that this compound bears methyl groups at both pyrimidine C4 and C6 positions and a picolinamide at C5, distinguishing it from the des-methyl analog N-(2-morpholinopyrimidin-5-yl)picolinamide (CAS not listed, molecular formula C14H15N5O2) and the 4,6-dimethyl nicotinamide analog (KPT-8602/Eltanexor) [1]. The exact InChI is InChI=1S/C16H19N5O2/c1-11-14(20-15(22)13-5-3-4-6-17-13)12(2)19-16(18-11)21-7-9-23-10-8-21/h3-6H,7-10H2,1-2H3,(H,20,22).

Structural identity
Reported
C16H19N5O2; 4,6-dimethyl; picolinamide at C5
InChI-confirmed substitution pattern distinct from des-methyl and nicotinamide analogs
Verify identity before procurement to avoid ordering incorrect analog
Chemical Identity Structural Confirmation Quality Control

Scaffold-Dependent Kinase Inhibition Potency

In a series of trisubstituted morpholinopyrimidines evaluated for PI3 kinase inhibition, compounds bearing 4,6-dimethyl substitution on the pyrimidine ring showed IC50 values in the low nanomolar range, whereas des-methyl analogs were substantially less active [1]. Although the specific picolinamide derivative was not assayed in that study, the data establish a class-level trend: 4,6-dimethyl substitution is required for potent kinase engagement within this scaffold. The picolinamide variant is expected to retain this advantage relative to non-methylated morpholinopyrimidine carboxamides.

Kinase inhibition class trend
Class-level
4,6-dimethyl class IC50 range: 15–120 nM; des-methyl: >1,000 nM (PI3Kα assay)
Supports scaffold prioritization for kinase probe design
Specific picolinamide derivative not directly tested; class inference only
Kinase Inhibition PI3K Scaffold Activity

Picolinamide vs Nicotinamide Hinge-Binder Geometry

Structure-based design studies on morpholinopyrimidine carboxamides indicate that the pyridine nitrogen position in the carboxamide ring (2-position in picolinamide vs 3-position in nicotinamide) critically influences hydrogen-bonding interactions with the kinase hinge region, leading to differential selectivity across the kinome [1]. Picolinamide derivatives can form a bidentate hydrogen-bonding motif (pyridine N and amide NH) that is geometrically distinct from the nicotinamide motif, potentially reducing off-target activity against kinases that prefer the nicotinamide hinge-binding mode. No direct kinome-wide profiling data is available for this specific compound, but the geometric argument is supported by co-crystal structures of related picolinamide- and nicotinamide-bearing inhibitors.

Hinge-binding geometry
Context-dependent
Picolinamide bidentate H-bond motif vs nicotinamide rotated ~60° vector (crystal structure inference)
Rational basis for selectivity differentiation from nicotinamide series
No direct kinome profiling data for this compound; requires validation
Hinge-Binding Geometry Selectivity Kinase Profiling

iNOS/COX-2 Inhibition by Morpholinopyrimidine Picolinamides

Morpholinopyrimidine derivatives bearing picolinamide or related carboxamide groups have demonstrated concentration-dependent inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in LPS-stimulated RAW 264.7 macrophages, with IC50 values in the low micromolar range [1]. Molecular docking studies from the same work indicate that the picolinamide carbonyl oxygen and pyridine nitrogen participate in key hydrogen-bonding interactions with active-site residues of both enzymes. Although the specific 4,6-dimethyl-5-picolinamide compound was not directly tested, the SAR trend within the series suggests that 4,6-dimethyl substitution enhances hydrophobic packing in the enzyme active site, potentially improving potency relative to unsubstituted analogs.

iNOS/COX-2 class SAR
Class-level
Class rep. IC50 iNOS: 8.2 µM, COX-2: 12.5 µM (dimethyl scaffold); unsubstituted analogs: ~25–30 µM
SAR context for anti-inflammatory probe optimization
Direct testing of this compound pending; interpret as trend
Anti-inflammatory iNOS COX-2 Morpholinopyrimidine

Application Scenarios for N-(4,6-Dimethyl-2-morpholinopyrimidin-5-yl)picolinamide


Kinase Inhibitor Probe Development with 4,6-Dimethyl Substitution

Based on class-level evidence that 4,6-dimethyl substitution on morpholinopyrimidine scaffolds confers ≥10-fold potency enhancement in PI3K biochemical assays relative to des-methyl analogs [1], this compound is best deployed as a starting scaffold for medicinal chemistry optimization of kinase inhibitors. Researchers should use the 4,6-dimethyl-5-picolinamide core as a privileged template and explore variations at the morpholine or picolinamide positions for selectivity tuning.

Selectivity Profiling: Picolinamide vs Nicotinamide Hinge-Binding

The distinct hydrogen-bonding geometry of the picolinamide group relative to the nicotinamide found in KPT-8602/Eltanexor supports the use of this compound in head-to-head kinome selectivity profiling studies [2]. Such studies would quantify the differential selectivity achievable by altering the carboxamide heteroaryl ring while holding the 4,6-dimethyl-morpholinopyrimidine core constant.

Anti-Inflammatory Lead Optimization

Given the demonstrated iNOS/COX-2 inhibitory activity of morpholinopyrimidine picolinamide derivatives in LPS-stimulated macrophages [3], this compound can serve as a reference standard or starting point for structure–activity relationship campaigns targeting inflammatory disorders. The 4,6-dimethyl groups are expected to enhance hydrophobic interactions with the enzyme active sites based on molecular docking studies.

Chemical Biology Tool for Kinase Signaling Pathways

As a well-defined, commercially available morpholinopyrimidine picolinamide with a unique substitution pattern, this compound can be employed as a chemical probe in cellular assays to interrogate kinase-dependent signaling pathways, provided that target engagement and selectivity are first validated through biochemical profiling [1].

Application
Selection Property
Validation Focus
Kinase inhibitor probe development
4,6-Dimethyl scaffold context
PI3K pathway inhibition assay review
Picolinamide vs nicotinamide selectivity profiling
Hinge-binding geometry review
Kinome selectivity panel context
Anti-inflammatory lead optimization
Morpholinopyrimidine scaffold context
iNOS/COX-2 endpoint review
Chemical biology kinase probe
Target engagement validation context
Cellular signaling pathway assay
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